
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a quinoxaline core with a 3-chlorophenyl group at the 2-position and a phenylmethyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of diketone or diethyl oxalate compounds with o-phenylenediamine. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the quinoxaline ring.
Nucleophilic Displacement: Another approach is the nucleophilic displacement on 2,3-dichloroquinoxaline using sulfur or nitrogen nucleophiles. This method can yield products with good to excellent yields.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. Green chemistry principles are sometimes adopted to minimize environmental impact.
Types of Reactions:
Oxidation: Quinoxaline derivatives can undergo oxidation reactions to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding amines.
Substitution: Substitution reactions at various positions on the quinoxaline ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Amines such as 2,3-diaminomethylquinoxaline.
Substitution: Substituted quinoxalines with different functional groups.
Scientific Research Applications
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Quinoxaline derivatives are explored for their anticancer properties and potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of bacterial enzymes or interference with cancer cell signaling pathways.
Comparison with Similar Compounds
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is compared to other similar compounds such as:
Quinoxaline: The parent compound without substituents.
2,3-Dichloroquinoxaline: A related compound with chlorine atoms at the 2 and 3 positions.
3-Aryl-quinoxaline: Compounds with different aryl groups at the 3-position.
Uniqueness: The presence of the 3-chlorophenyl and phenylmethyl groups in quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- provides unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
649739-75-3 |
|---|---|
Molecular Formula |
C21H15ClN2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-benzyl-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H15ClN2/c22-17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 |
InChI Key |
PECPQSKQNAFOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


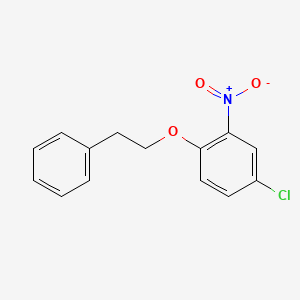
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
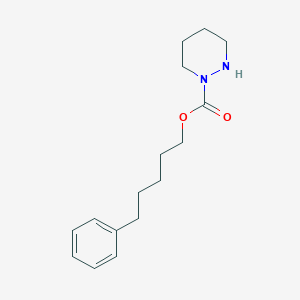
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
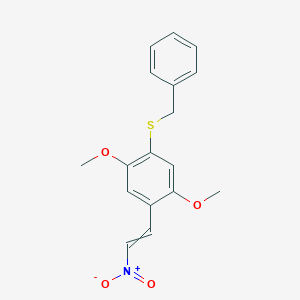
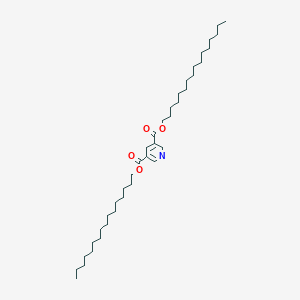
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
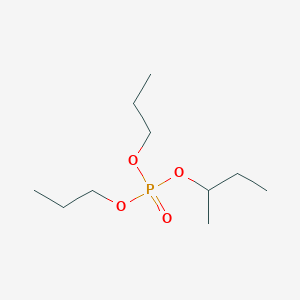
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
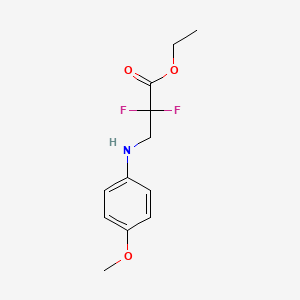
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
